![molecular formula C17H18N2O6 B2498662 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 2034314-11-7](/img/structure/B2498662.png)

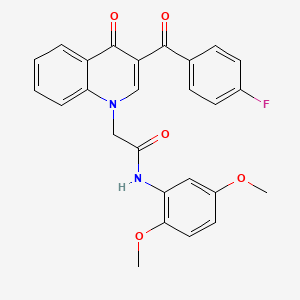

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound incorporates structural elements from both 2,3-dihydrobenzo[b][1,4]dioxin and furan derivatives. These classes of compounds are significant in organic chemistry due to their unique properties and applications in synthesis, material science, and potentially in pharmaceuticals. Research on related compounds provides insights into the behavior and characteristics that might apply to the compound of interest.

Synthesis Analysis

The synthesis of related dihydrobenzo[b]furan and oxalamide derivatives involves multiple steps, including catalytic reactions, oxidative conditions, and specific reagents designed to facilitate the formation of complex structures. For instance, a method for synthesizing 2,3-diarylbenzo[b]furans involves N-heterocyclic carbene-catalyzed conjugate additions followed by dehydrative annulation, offering a pathway that might be relevant for constructing similar molecular frameworks (Singh et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds within the dihydrobenzo[b][1,4]dioxin and furan families often features complex ring systems with specific stereochemistry. X-ray crystallography and NMR spectroscopy are critical tools for elucidating these structures. For example, the structure of 2,3-dihydrobenzo[b]furan-5-ol and its analogues has been determined, highlighting the importance of stereochemical arrangements and intermolecular interactions in defining the properties of such compounds (Malmström et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving dihydrobenzo[b][1,4]dioxin and furan derivatives are varied and can include electrophilic substitutions, conjugate additions, and cyclization reactions. These reactions are essential for the functionalization and further modification of the core structures. The specific reactivity patterns of these compounds are influenced by their electron-rich nature and the presence of heteroatoms in their rings.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and stability, are determined by their molecular structure. For instance, the presence of oxygen or sulfur atoms within the ring structures can significantly influence the compound's polarity, affecting its solubility in various solvents.

Chemical Properties Analysis

Chemically, compounds like N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide are expected to exhibit behaviors characteristic of both amides and ethers. These functionalities can engage in hydrogen bonding, affecting the compound's boiling point, solubility, and potential for intermolecular interactions. Additionally, the presence of aromatic systems may contribute to the compound's ability to participate in π-π interactions and its overall chemical stability.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

- Research into the synthesis and properties of furan and dioxin derivatives is a foundational aspect of organic chemistry. Studies have been conducted on the synthetic routes to create furan and dioxin analogs, exploring their reactivity and potential as building blocks for more complex molecules. For instance, the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan showcases a method of creating furan derivatives through dehydration and hydrogenation processes, which could be relevant for the structural manipulation of related compounds like the one (Fukui, Nakayama, & Tanaka, 1969).

Environmental Applications

- Dioxins and furans are notorious environmental pollutants with significant health implications. Research efforts have focused on the synthesis of hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxins and tetrachlorodibenzo[b,d]furans, aiming at the development of aptamers for photonic biosensor applications. These sensors could potentially monitor the presence of harmful dioxins in the environment, indicating a direct application of such compounds in pollution control and public health safety (Kalantzi et al., 2021).

Biopolymer and Material Science

- The synthesis of fully bio-based benzoxazines from guaiacol, furfurylamine, and stearylamine represents an innovative approach to creating new materials with enhanced properties. These benzoxazines, derived from furan-containing compounds, undergo copolymerization, resulting in materials with improved thermal and mechanical characteristics. This research highlights the potential of furan derivatives in developing sustainable, high-performance polymers for various applications (Wang et al., 2012).

Biomedical Applications

- The exploration of novel 3-aminopropoxy-substituted dioxins suitable for the development of aptamers for photonic biosensor applications, as mentioned earlier, illustrates a biomedical application. These aptamers could be employed in biosensors for detecting specific biomolecules, offering a promising tool for diagnostics and monitoring of various health conditions (Kalantzi et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c20-13(11-4-6-23-10-11)3-5-18-16(21)17(22)19-12-1-2-14-15(9-12)25-8-7-24-14/h1-2,4,6,9-10,13,20H,3,5,7-8H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDGMUQVFBJDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)

![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)

![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)